molecular formula C11H20Cl2N2O2 B14512223 N~1~,N~7~-Bis(2-chloroethyl)heptanediamide CAS No. 62617-59-8

N~1~,N~7~-Bis(2-chloroethyl)heptanediamide

Cat. No.: B14512223
CAS No.: 62617-59-8
M. Wt: 283.19 g/mol
InChI Key: HQCWNYOIDWVMRS-UHFFFAOYSA-N
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Description

N~1~,N~7~-Bis(2-chloroethyl)heptanediamide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a heptanediamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~7~-Bis(2-chloroethyl)heptanediamide typically involves the reaction of heptanediamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and solvent recovery to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~7~-Bis(2-chloroethyl)heptanediamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used in aqueous or organic solvents under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: New derivatives with substituted groups replacing the chloroethyl groups.

    Oxidation Reactions: Oxidized products with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced products with fewer oxygen-containing functional groups.

Scientific Research Applications

N~1~,N~7~-Bis(2-chloroethyl)heptanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for modifying biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1,N~7~-Bis(2-chloroethyl)heptanediamide involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.

Comparison with Similar Compounds

N~1~,N~7~-Bis(2-chloroethyl)heptanediamide can be compared with other similar compounds, such as:

    Bis(2-chloroethyl)amine: Another alkylating agent with similar DNA-alkylating properties.

    Carmustine: A nitrogen mustard compound used in chemotherapy with a similar mechanism of action.

    Cyclophosphamide: A widely used chemotherapeutic agent that also functions as an alkylating agent.

Uniqueness

This compound is unique due to its specific heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62617-59-8

Molecular Formula

C11H20Cl2N2O2

Molecular Weight

283.19 g/mol

IUPAC Name

N,N'-bis(2-chloroethyl)heptanediamide

InChI

InChI=1S/C11H20Cl2N2O2/c12-6-8-14-10(16)4-2-1-3-5-11(17)15-9-7-13/h1-9H2,(H,14,16)(H,15,17)

InChI Key

HQCWNYOIDWVMRS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCCCl)CCC(=O)NCCCl

Origin of Product

United States

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